1-Docosanthiol

Übersicht

Beschreibung

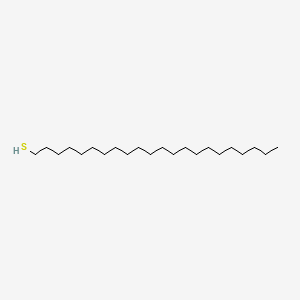

1-Docosanethiol is an organic compound with the chemical formula CHS . It is a thiol, meaning it contains a sulfide functional group (-S-) and belongs to the class of organic compounds known as long-chain thiols .

Synthesis Analysis

1-Docosanethiol can be synthesized by the borohydride reduction of silver nitrate, stabilized by means of 1-dodecanethiol providing sulfur atom in a two-phase system involving water and organic solvent . The synthesis involves the conversion of 1-dodecanol to 1-dodecanethiol, which can be achieved using various methods such as reduction with hydrogen sulfide or reaction with thionyl chloride .Molecular Structure Analysis

The structure of 1-Docosanethiol features a linear carbon chain with two sulfur atoms attached at the end. This carbon chain is composed of twelve carbons and thus gives the compound its dodecan prefix .Chemical Reactions Analysis

1-Docosanethiol can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins . It can also be used in self-assembled monolayers to protect cobalt surfaces from oxidation .Physical and Chemical Properties Analysis

1-Docosanethiol is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform . It has a boiling point of approximately 404.1±8.0 °C at 760 mmHg . It also exhibits weak antioxidant activity in vivo .Wissenschaftliche Forschungsanwendungen

Perovskit-Solarzellen

1-Docosanthiol wurde bei der Defektpassivierung und Feuchteschutz für Perovskit-Solarzellen eingesetzt . Es repariert Defekte und verbessert die Feuchtigkeitsbeständigkeit von Perovskitfilmen, reduziert die Trap-Dichte, hemmt die nicht-strahlende Rekombination und verbessert die Ladungsträgertransport- und Extraktionsleistung .

Schutz von Kobaltoberflächen

this compound kann in selbstorganisierten Monolagen verwendet werden, um Kobaltoberflächen vor Oxidation zu schützen . Es verhindert effektiv Oxidation und Korrosion und ist damit eine potenzielle Schutzbeschichtung für Kobaltoberflächen .

Extraktion von Edelmetallionen

this compound zeigt vielversprechende Ergebnisse bei der Extraktion von Edelmetallionen aus wässrigen Lösungen . Dies bietet eine alternative Methode zur Extraktion von Edelmetallen aus verschiedenen Quellen .

Synthese von Quantenpunkten

this compound kann als Schwefelquelle für die Synthese von CdS-Quantenpunkten (QDs) und Bleisulfid-Nanopartikeln (PbS) verwendet werden . Diese Nanopartikel finden potenzielle Anwendungen in energieeffizienter Beleuchtung, Solarzellen und als Ammoniakgassensoren .

Radikalische Polymerisation

this compound wird auch als Kettenübertragungsmittel für die radikalische Polymerisation eingesetzt . Es wird als Polymerisationsinhibitor in Polyurethan- und Neoprenklebstoffen eingesetzt, die in der Schuhindustrie Anwendung finden .

Synthese von Gold-Nanopartikeln

Eine der wichtigsten Anwendungen von this compound ist die Synthese von Gold-Nanopartikeln . Es dient dazu, die Nanopartikel zu stabilisieren, indem es eine Monolage um jedes Partikel bildet und so die Aggregation verhindert .

Wirkmechanismus

Target of Action

1-Docosanethiol, also known as Docosyl Mercaptan, is an organic compound with the chemical formula C22H46S . It is primarily used as a source of sulfur in various chemical reactions . The primary targets of 1-Docosanethiol are the reactant molecules in these reactions, where it acts as a sulfur donor .

Mode of Action

1-Docosanethiol interacts with its targets by donating a sulfur atom to the reaction . This can lead to the formation of new compounds, such as copper sulfide nanoparticles (Cu2S), which can be applied as electron donors and hole acceptors in photocatalytic reactions .

Biochemical Pathways

It is known that 1-docosanethiol can be used in the synthesis of quantum dots and lead sulfide nanoparticles . These nanoparticles have potential applications in energy-efficient lighting, solar cells, and as ammonium gas sensing agents .

Result of Action

The primary result of 1-Docosanethiol’s action is the formation of new compounds through its role as a sulfur donor . For example, it can contribute to the formation of copper sulfide nanoparticles, which have various potential applications in fields such as energy and sensing .

Action Environment

The efficacy and stability of 1-Docosanethiol can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the efficiency of its sulfur-donating reactions. Proper storage is also crucial to maintain its stability and prevent degradation .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 1-Docosanethiol are not mentioned, it shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields .

Eigenschaften

IUPAC Name |

docosane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMLOHQRXHPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294659 | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-83-3 | |

| Record name | 1-Docosanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Docosanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Docosanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-docosanethiol appear in scanning tunneling microscopy (STM) compared to other long-chain molecules, and what does this tell us about its interaction with graphite?

A1: Unlike 1-docosanol or 1-chlorooctadecane, STM images of 1-docosanethiol adsorbed onto graphite reveal bright spots. [] These bright spots are attributed to the sulfur atom of the thiol (-SH) group. This suggests a higher tunneling current when the STM tip passes over the sulfur atom compared to carbon, oxygen, or chlorine atoms. This phenomenon indicates a unique interaction between the sulfur atom of 1-docosanethiol and the underlying graphite substrate, potentially due to differences in electronic properties and bonding. []

Q2: Has 1-docosanethiol been found in natural sources, and what other compounds are found alongside it?

A2: Yes, 1-docosanethiol was identified for the first time in Astragalus variabilis, a plant species traditionally used in medicine. [] Alongside 1-docosanethiol, researchers also isolated other compounds like octacosanol, γ-sitosterol, β-carotene, hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, swainsonine, narcissin, and rutin from the same plant. [] This discovery highlights the potential of natural sources as reservoirs for compounds like 1-docosanethiol, which could have various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.